2-Iodoanisole

Thermochemistry Physical organic chemistry Isomer energetics

2-Iodoanisole (1-iodo-2-methoxybenzene) is an ortho-substituted aryl iodide belonging to the monoiodoanisole isomer series. The compound exhibits distinct thermochemical and electronic properties relative to its meta- and para-isomers, with a gas-phase standard molar enthalpy of formation of 15.1 ± 2.1 kJ·mol⁻¹ at 298.15 K.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 529-28-2
Cat. No. B129775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoanisole
CAS529-28-2
Synonyms1-Iodo-2-methoxy-benzene;  o-Iodo-anisole;  1-Iodo-2-methoxybenzene;  2-Iodophenyl Methyl Ether;  2-Methoxy-1-iodobenzene;  2-Methoxyiodobenzene;  2-Methoxyphenyl Iodide;  NSC 9259;  o-Anisyl Iodide;  o-Iodoanisole;  o-Iodomethoxybenzene;  o-Methoxyiodobenzene; 
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1I
InChIInChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyDVQWNQBEUKXONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoanisole (CAS 529-28-2): Ortho-Substituted Aryl Iodide for Regioselective and Stability-Driven Synthetic Applications


2-Iodoanisole (1-iodo-2-methoxybenzene) is an ortho-substituted aryl iodide belonging to the monoiodoanisole isomer series. The compound exhibits distinct thermochemical and electronic properties relative to its meta- and para-isomers, with a gas-phase standard molar enthalpy of formation of 15.1 ± 2.1 kJ·mol⁻¹ at 298.15 K [1]. The ortho-disposition of the iodine atom and the methoxy group confers a unique stereoelectronic environment that alters reactivity in cross-coupling and oxidative transformations [2]. These characteristics underpin its utility as a precursor to hypervalent iodine reagents and as a substrate in palladium-catalyzed reactions.

Why 2-Iodoanisole Cannot Be Freely Substituted with Other Iodoanisole Isomers or Aryl Iodides


Simple substitution of 2-iodoanisole with 3-iodoanisole, 4-iodoanisole, or unsubstituted iodobenzene is not chemically neutral. The ortho-methoxy group exerts both steric and electronic perturbations that fundamentally alter reaction outcomes. For instance, alkynyl(aryl)iodonium salts derived from 2-iodoanisole exhibit superior stability by isothermal microcalorimetry and deliver consistently higher yields in downstream transformations compared to those derived from iodobenzene or other iodoarenes [1]. Furthermore, the three monoiodoanisole isomers possess measurably different gas-phase enthalpies of formation [2] and distinct electronic structures as evidenced by ultraviolet photoelectron spectroscopy [3]. These quantitative differences directly impact reactivity, selectivity, and the stability of intermediates. Procurement of an alternative isomer or a simpler aryl iodide without verification of reaction-specific performance data risks reduced yields, increased byproduct formation, or complete reaction failure.

Quantitative Differentiation of 2-Iodoanisole Against Closest Analogs: Head-to-Head Performance Data


Thermochemical Differentiation: Gas-Phase Enthalpy of Formation of 2-Iodoanisole vs. 3- and 4-Iodoanisole

Rotating-bomb combustion calorimetry and Calvet microcalorimetry were employed to determine the standard molar enthalpies of formation in the gas phase at T = 298.15 K for all three monoiodoanisole isomers. The ortho-isomer exhibits a markedly higher enthalpy of formation than the meta- and para-isomers, reflecting reduced thermodynamic stability due to steric and electronic interactions between the ortho substituents [1].

Thermochemistry Physical organic chemistry Isomer energetics

Enhanced Stability of Hypervalent Iodonium Salts: Isothermal Microcalorimetry Comparison of 2-Iodoanisole-Derived vs. Iodobenzene-Derived Alkynyl(aryl)iodonium Tosylates

Alkynyl(aryl)iodonium tosylates synthesized from 2-iodoanisole were directly compared to those derived from iodobenzene and other iodoarenes via isothermal microcalorimetry. The 2-iodoanisole-derived salts displayed significantly lower heat flow over time, indicating reduced decomposition propensity [1]. This enhanced thermal stability translates to longer shelf-life and improved handling characteristics.

Hypervalent iodine chemistry Iodonium salts Reagent stability

Superior Yield in Alkynyl(aryl)iodonium Salt-Mediated Transformations: 2-Iodoanisole vs. Iodobenzene and Substituted Aryl Iodides

In a systematic study of alkynyl(aryl)iodonium tosylate reactivity, the 2-iodoanisole-derived salt delivered a 71% yield (64% isolated) in a representative transformation, substantially outperforming all other aryl iodide derivatives tested, including iodobenzene, 4-iodoanisole, and 4-iodotoluene [1].

Alkynylation Iodonium chemistry Reaction yield

Catalytic Efficiency in Oxidative Cyclization: 2-Iodoanisole as Precatalyst vs. Iodobenzene

In the iodoarene-catalyzed oxidative cyclization of N-alkenylamides to 2-oxazolines, 2-iodoanisole was identified as the optimal precatalyst. Replacing 2-iodoanisole with iodobenzene resulted in a substantially diminished yield (from 92% to 60% in the model cyclization), while omitting the iodoarene entirely gave 0% product [1].

Oxidative cyclization Iodoarene catalysis Precatalyst comparison

Electronic Structure Differentiation: First Ionization Potential of 2-Iodoanisole vs. 3- and 4-Iodoanisole by Ultraviolet Photoelectron Spectroscopy

Ultraviolet photoelectron spectroscopy (UPS) revealed that the first ionization potentials of the three iodoanisole isomers differ, with the ortho-isomer exhibiting a distinct electronic structure due to the combined electron-donating effects of the iodine and methoxy substituents in proximity [1]. The observed UPS band patterns indicate that the ortho-disposition creates an electron-rich aromatic system with a unique HOMO energy.

Electronic structure Photoelectron spectroscopy Substituent effects

Definitive Application Scenarios for 2-Iodoanisole Where Direct Comparative Evidence Supports Procurement


Synthesis of Stable Alkynyl(aryl)iodonium Salts for Electrophilic Alkynylation

When preparing alkynyl(aryl)iodonium tosylates or related hypervalent iodine reagents, 2-iodoanisole is the aryl iodide of choice. Direct comparative data demonstrate that salts derived from 2-iodoanisole are significantly more stable (by isothermal microcalorimetry) and deliver 5–13% higher yields in subsequent transformations compared to those derived from iodobenzene or 4-iodoanisole [1]. This scenario is most relevant for medicinal chemistry groups synthesizing alkynylated building blocks and for process chemists requiring robust, shelf-stable iodonium reagents.

Iodoarene-Catalyzed Oxidative Cyclization of N-Alkenylamides to 2-Oxazolines

2-Iodoanisole functions as a precatalyst in the oxidative cyclization of N-alkenylamides to yield 2-oxazolines. In this specific transformation, 2-iodoanisole provides a 92% yield, whereas substituting with iodobenzene drops the yield to 60% [1]. This 32% absolute yield advantage justifies the exclusive use of 2-iodoanisole in this catalytic system. Procurement of 2-iodoanisole for this application is supported by direct head-to-head yield data.

Palladium-Catalyzed Cross-Coupling Reactions Requiring Ortho-Methoxy Substitution Patterns

For palladium-catalyzed transformations such as the synthesis of 2,3-disubstituted benzofurans via coupling with terminal alkynes, 2-iodoanisole provides the ortho-methoxy substitution pattern required for subsequent cyclization [1]. The ortho-disposition of the methoxy group relative to the iodine atom enables tandem coupling–cyclization sequences that are not accessible with the meta- or para-isomers. The distinct electronic structure of 2-iodoanisole (lower first ionization potential) also facilitates oxidative addition in Pd-catalyzed processes [2].

Thermochemical Reference and Physical Property Benchmarking

The gas-phase enthalpy of formation of 2-iodoanisole (15.1 ± 2.1 kJ·mol⁻¹) is measurably higher than that of its meta (11.8 ± 2.2 kJ·mol⁻¹) and para (12.4 ± 1.6 kJ·mol⁻¹) isomers [1]. This thermochemical data is essential for computational chemists performing DFT benchmarking, for chemical engineers conducting thermodynamic feasibility assessments, and for researchers establishing structure–energetics relationships in halogenated aromatic systems. Procurement of 2-iodoanisole with defined purity is necessary for accurate thermochemical reference measurements.

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